molecular formula C28H25Cl2N3O4S B14946919 Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B14946919
M. Wt: 570.5 g/mol
InChI Key: RTSNOGYTUAUJQB-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thioxoimidazolidinone ring, and an ethyl ester of benzoic acid. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the chlorination of 3,4-dichloroaniline to form 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with 2-phenylethylamine to form the corresponding urea derivative. The urea derivative undergoes cyclization with ethyl 4-aminobenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol and acetic acid, and the reactions are typically carried out under controlled temperatures and pressures to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxoimidazolidinone ring is believed to play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-({[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: Thiazoles have a similar sulfur-containing ring and are known for their diverse biological activities.

    Indole derivatives: Indoles are another class of heterocyclic compounds with broad-spectrum biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H25Cl2N3O4S

Molecular Weight

570.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-(3,4-dichlorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H25Cl2N3O4S/c1-2-37-27(36)19-8-10-20(11-9-19)31-25(34)17-24-26(35)33(21-12-13-22(29)23(30)16-21)28(38)32(24)15-14-18-6-4-3-5-7-18/h3-13,16,24H,2,14-15,17H2,1H3,(H,31,34)

InChI Key

RTSNOGYTUAUJQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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